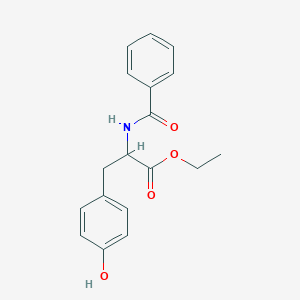

N-Benzoyl-L-tyrosine ethyl ester

描述

N-Benzoyl-L-tyrosine ethyl ester is a synthetic compound used primarily as a substrate in biochemical assays. It is known for its resistance to trypsin and is commonly used to measure the activity of chymotrypsin . The compound has the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

N-Benzoyl-L-tyrosine ethyl ester can be synthesized through the esterification of N-Benzoyl-L-tyrosine with ethanol in the presence of a suitable catalyst. The reaction typically involves the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

化学反应分析

Types of Reactions

N-Benzoyl-L-tyrosine ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed to yield N-Benzoyl-L-tyrosine and ethanol.

Oxidation: The phenolic group in the tyrosine moiety can undergo oxidation reactions.

Substitution: The benzoyl group can be substituted under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Hydrolysis: N-Benzoyl-L-tyrosine and ethanol.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted benzoyl derivatives.

科学研究应用

Enzyme Assays

One of the primary applications of N-benzoyl-L-tyrosine ethyl ester is as a substrate in enzymatic assays, particularly for measuring chymotrypsin activity. Its resistance to trypsin makes it a valuable tool for studying proteolytic enzymes:

- Chymotrypsin Activity Measurement : this compound is utilized to assess chymotrypsin activity due to its selective hydrolysis by this enzyme. The compound is solubilized by β-cyclodextrin, enhancing its efficacy in assays .

Drug Development and Synthesis of Bioactive Molecules

This compound plays a crucial role in organic synthesis, particularly in the development of pharmaceuticals:

- Synthesis of Bioactive Compounds : It serves as an intermediate in the synthesis of various bioactive molecules, contributing to drug discovery and development efforts .

Case Study: Hydrolysis by Enzymes

Research has demonstrated that an enzyme capable of hydrolyzing this compound was purified from chick embryo yolk sac membranes. This enzyme exhibits characteristics similar to chymotrypsin, with optimal activity at pH 6.5-7.0 and a temperature of 40 °C. The findings indicate its potential role in yolk protein metabolism .

Metabolic Studies

Understanding the metabolic pathways involving this compound is essential for elucidating its biological effects:

- Metabolic Pathways : The compound can undergo hydrolysis, producing metabolites such as N-benzoyl-L-tyrosine and ethanol. Research into these pathways provides insights into its stability and bioactivity within biological systems .

Applications in Aquaculture

This compound has been studied for its implications in aquaculture, particularly regarding digestive enzyme activity:

- Digestive Enzyme Studies : It has been used to assess enzymatic activity along the digestive tract of various fish species, providing insights into their digestive physiology and enhancing aquaculture practices .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Enzyme Assays | Used as a substrate for measuring chymotrypsin activity; resistant to trypsin |

| Drug Development | Acts as an intermediate in synthesizing bioactive compounds |

| Metabolic Studies | Investigates metabolic pathways and stability within biological systems |

| Aquaculture Research | Assesses digestive enzyme activity in fish species |

作用机制

N-Benzoyl-L-tyrosine ethyl ester acts as a substrate for chymotrypsin, an enzyme that catalyzes the hydrolysis of peptide bonds. The compound binds to the active site of chymotrypsin, where the ester bond is cleaved, resulting in the formation of N-Benzoyl-L-tyrosine and ethanol. This reaction is used to measure the activity of chymotrypsin in various assays .

相似化合物的比较

Similar Compounds

- N-Benzoyl-L-arginine ethyl ester hydrochloride

- N-Benzoyl-L-tyrosine p-nitroanilide

- N-Acetyl-L-tyrosine ethyl ester monohydrate

Uniqueness

N-Benzoyl-L-tyrosine ethyl ester is unique due to its specific resistance to trypsin and its suitability as a substrate for chymotrypsin assays. This makes it particularly valuable in biochemical research for studying enzyme activity and kinetics .

生物活性

N-Benzoyl-L-tyrosine ethyl ester (BTEE) is a derivative of L-tyrosine, notable for its applications in biochemical assays and as a substrate in enzymatic reactions. This article delves into its biological activity, encompassing its role in enzyme assays, potential therapeutic uses, and relevant research findings.

- Molecular Formula: C₁₈H₁₉NO₄

- Molecular Weight: 313.35 g/mol

- CAS Number: 3483-82-7

- Purity: >98% (HPLC)

- Melting Point: 118-121 °C

- Storage Conditions: -20 °C

Enzymatic Activity

BTEE is primarily utilized as a substrate for measuring chymotrypsin activity. It is completely resistant to trypsin, making it an ideal choice for assays that require specificity for chymotrypsin. The hydrolysis of BTEE can be quantitatively measured, providing insights into the activity of chymotrypsin in various biological contexts.

Table 1: Enzymatic Assay Data

| Enzyme | Substrate | Reaction Rate (μmole/min) | pH | Temperature (°C) |

|---|---|---|---|---|

| Chymotrypsin | This compound | 1.0 | 7.8 | 25 |

1. Therapeutic Potential

Research has indicated that BTEE may have implications in drug design due to its structural similarity to L-tyrosine, which is involved in neurotransmitter synthesis. Its derivatives could potentially be modified to enhance bioavailability or target specific pathways in diseases such as cancer or neurodegenerative disorders.

2. Cell Culture Studies

BTEE has been employed in various cell culture studies to assess its effects on cellular processes. For instance, it has been used to investigate the modulation of enzyme activities related to lipid metabolism and growth performance in poultry, demonstrating its versatility as a research tool.

Case Study 1: Chymotrypsin Activity Measurement

In a study published in the Journal of Bioluminescence and Chemiluminescence, researchers utilized BTEE to evaluate the effects of different protease inhibitors on chymotrypsin activity. The findings highlighted the compound's utility in understanding proteolytic pathways and developing inhibitors that could have therapeutic applications against diseases characterized by abnormal protease activity.

Case Study 2: Dietary Impacts on Growth Performance

Another significant study explored the effects of dietary essential oils on broiler chickens, measuring their impact on growth performance and digestive enzymes using BTEE as a substrate. This research underscored the importance of BTEE in agricultural biotechnology and animal nutrition.

The mechanism by which BTEE exerts its biological effects is primarily through its interaction with serine proteases like chymotrypsin. Upon hydrolysis, it releases L-tyrosine and benzoyl groups, which can subsequently participate in various metabolic pathways. The release of L-tyrosine is particularly relevant as it serves as a precursor for neurotransmitters such as dopamine and norepinephrine.

属性

IUPAC Name |

ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-2-23-18(22)16(12-13-8-10-15(20)11-9-13)19-17(21)14-6-4-3-5-7-14/h3-11,16,20H,2,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLROPAFMUDDRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56598-65-3, 3483-82-7 | |

| Record name | Tyrosine, N-benzoyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56598-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-L-tyrosine ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bz-Tyr-OEt interact with chymotrypsin?

A1: Bz-Tyr-OEt acts as a substrate for α-chymotrypsin. [, , , , , , , , , ] The enzyme's active site recognizes the ester bond within Bz-Tyr-OEt, leading to its hydrolysis. [, , , , , , , , , ] This interaction is often used to assess the enzyme's activity and to investigate factors influencing its kinetics. [, , , , , , , , , ]

Q2: What are the products of Bz-Tyr-OEt hydrolysis by chymotrypsin?

A2: The hydrolysis of Bz-Tyr-OEt by α-chymotrypsin yields N-Benzoyl-L-tyrosine (BT) and ethanol. []

Q3: What is the molecular formula and weight of Bz-Tyr-OEt?

A3: The molecular formula of Bz-Tyr-OEt is C18H19NO4 and its molecular weight is 313.35 g/mol.

Q4: Is there spectroscopic data available for Bz-Tyr-OEt?

A4: While the provided research primarily focuses on Bz-Tyr-OEt's role as an enzyme substrate, its UV absorbance is utilized for monitoring enzymatic reactions. [] The hydrolysis of Bz-Tyr-OEt is often monitored spectrophotometrically at 256 nm. [, , , ]

Q5: Is Bz-Tyr-OEt solely a substrate, or does it have catalytic properties itself?

A6: Bz-Tyr-OEt primarily functions as a substrate for proteases like chymotrypsin. [, , , , , , , , , ] There is no evidence suggesting it possesses inherent catalytic properties.

Q6: How is Bz-Tyr-OEt used in studying protease inhibition?

A7: By monitoring the rate of Bz-Tyr-OEt hydrolysis in the presence and absence of potential inhibitors, researchers can assess the inhibitor's potency and mechanism of action. [, , ]

Q7: Has Bz-Tyr-OEt been used in computational modeling studies?

A7: While not explicitly detailed within the provided research, Bz-Tyr-OEt's well-defined structure and established role as a protease substrate make it a potential candidate for computational studies, such as molecular docking simulations or QSAR model development.

Q8: Does modifying the structure of Bz-Tyr-OEt affect its interaction with chymotrypsin?

A9: Although not directly addressed in the provided research, it is highly probable that structural modifications to Bz-Tyr-OEt would impact its interaction with chymotrypsin. [, ] Alterations to the aromatic ring, ester bond, or amino acid side chain could influence substrate binding and hydrolysis rates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。